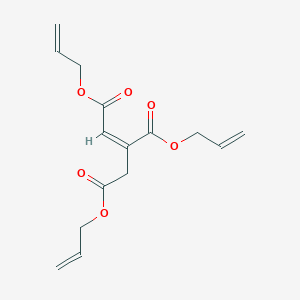

Aconitic acid, triallyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless liquid with a molecular formula of C15H18O6 and a molar mass of 294.3 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aconitic acid, triallyl ester, can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound, involves a continuous process where aconitic acid is reacted with allyl alcohol in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Aconitic acid, triallyl ester, undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The allyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

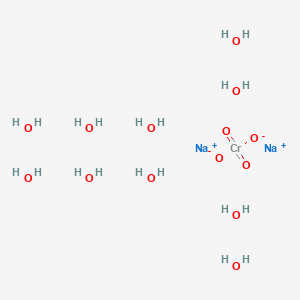

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted allyl esters.

Scientific Research Applications

Aconitic acid, triallyl ester, has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Investigated for its potential as a bio-based plasticizer and cross-linker in biopolymers.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of resins, adhesives, and coatings

Mechanism of Action

The mechanism of action of aconitic acid, triallyl ester, involves its interaction with various molecular targets and pathways:

Polymerization: The ester groups can undergo polymerization reactions to form cross-linked networks.

Biological Pathways: In biological systems, the ester can be hydrolyzed to release aconitic acid, which participates in the tricarboxylic acid cycle.

Comparison with Similar Compounds

- Triethyl aconitate

- Tributyl aconitate

- Dimethyl itaconate

- Diethyl fumarate

Comparison: Aconitic acid, triallyl ester, is unique due to its three allyl ester groups, which provide distinct reactivity and polymerization properties compared to other esters of aconitic acid. This makes it particularly valuable in applications requiring cross-linking and plasticization .

Properties

IUPAC Name |

tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHHDFRSEQSGLN-BENRWUELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C/C(=C/C(=O)OCC=C)/C(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-27-9 |

Source

|

| Record name | Aconitic acid, triallyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACONITIC ACID, TRIALLYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)

![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)

![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)